molecular formula C5H10N6O2 B3053002 Bis(hydroxymethyl)melamine CAS No. 5001-80-9

Bis(hydroxymethyl)melamine

Cat. No. B3053002
CAS RN: 5001-80-9
M. Wt: 186.17 g/mol
InChI Key: SUPOBRXPULIDDX-UHFFFAOYSA-N
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Description

Bis(hydroxymethyl)melamine is a compound that has been studied for its composition and acid-base properties . It is associated by the formation of hydrogen bonds in water solutions and exists as a trimer, and also as the protonated and deprotonated dimeric, trimeric, and tetrameric anionic forms .


Molecular Structure Analysis

The molecular structure of Bis(hydroxymethyl)melamine is complex. It has been shown by FTIR and UV spectroscopy to form a salt (melafen), whose cations and anions involving water molecules can be joined into supramolecular structures due to electrostatic interactions and hydrogen bonds .


Chemical Reactions Analysis

Bis(hydroxymethyl)melamine has been used as a catalyst in the selective hydrogenation of aqueous 5-hydroxymethylfurfural to 2,5-bis-(hydroxymethyl)furan . This reaction was found to be highly efficient under mild conditions .


Physical And Chemical Properties Analysis

Bis(hydroxymethyl)melamine exhibits unique acid-base properties in water solutions . It is associated by the formation of hydrogen bonds and exists as a trimer, and also as the protonated and deprotonated dimeric, trimeric, and tetrameric anionic forms .

Scientific Research Applications

Future Directions

The future directions of Bis(hydroxymethyl)melamine research could involve its use as a catalyst in the selective hydrogenation of aqueous 5-hydroxymethylfurfural to 2,5-bis-(hydroxymethyl)furan . This could open up new possibilities for the use of this compound in sustainable chemical processes .

properties

IUPAC Name

[[4-amino-6-(hydroxymethylamino)-1,3,5-triazin-2-yl]amino]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N6O2/c6-3-9-4(7-1-12)11-5(10-3)8-2-13/h12-13H,1-2H2,(H4,6,7,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUPOBRXPULIDDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(NC1=NC(=NC(=N1)N)NCO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70198185
Record name ((6-Amino-1,3,5-triazine-2,4-diyl)diimino)bismethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70198185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

((6-Amino-1,3,5-triazine-2,4-diyl)diimino)bismethanol

CAS RN

5001-80-9
Record name 1,1′-[(6-Amino-1,3,5-triazine-2,4-diyl)diimino]bis[methanol]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5001-80-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ((6-Amino-1,3,5-triazine-2,4-diyl)diimino)bismethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005001809
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ((6-Amino-1,3,5-triazine-2,4-diyl)diimino)bismethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70198185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(6-amino-1,3,5-triazine-2,4-diyl)diimino]bismethanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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